![molecular formula C10H12ClN3O B1436679 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170187-60-6](/img/structure/B1436679.png)
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride
Overview
Description
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They have been used clinically to treat diverse pathological conditions .
Synthesis Analysis
Quinazolinones can be synthesized through various methods . One common approach involves the amidation of 2-aminobenzoic acid derivatives . The derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
Quinazoline is a nitrogen-containing fused heterocycle, and with an additional carbonyl linkage, it forms two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .Chemical Reactions Analysis
Quinazolinone derivatives have diverse reactivity. The 2-methyl group, the 3-amino group, and other positions on the ring can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . Other reactions such as the Mannich reaction and cycloaddition reaction can also occur .Scientific Research Applications
Environmental Science
Lastly, the environmental impact and degradation pathways of quinazolinone derivatives can be an important area of study. Understanding how these compounds break down in the environment is crucial for assessing their long-term ecological effects.
Each of these fields offers a unique perspective on the applications of “2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride” and represents a rich area for ongoing and future scientific inquiry. The information provided here is based on the general properties and known applications of quinazolinone derivatives, as specific detailed studies on this compound were not available in the search results .
Future Directions
Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Future research may focus on synthesizing new quinazolinone derivatives and evaluating their biological activities to discover potential new drugs .
Mechanism of Action
Mode of Action
- Compounds synthesized from the quinazolinone scaffold, including 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, exhibit antimicrobial effects . Specifically, this compound inhibits biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity and curtails exopolysaccharide production, both critical for biofilm stability . Molecular docking studies suggest that it may interact with the quorum sensing transcriptional regulator PqsR in P. aeruginosa .
properties
IUPAC Name |
2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJUNGAGOKXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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